Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate
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Description
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2S2 and its molecular weight is 239.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that bithiophene compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
It’s known that bithiophene compounds can be used in the synthesis of functional materials, including organic semiconductors . These materials can affect various optoelectronic properties, such as luminescence and charge carrier mobility .
Result of Action
It’s known that bithiophene compounds can be used in the synthesis of functional materials, which can have various optoelectronic applications .
Biochemical Analysis
Biochemical Properties
Bithiophene-based compounds have been known to exhibit various biochemical properties . They have been used in the synthesis of organic π-conjugated small molecules, which have applications in electronic devices .
Cellular Effects
Bithiophene-based compounds have been known to exhibit various cellular effects . For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .
Molecular Mechanism
Bithiophene-based compounds have been known to exhibit various molecular mechanisms . For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .
Temporal Effects in Laboratory Settings
Bithiophene-based compounds have been known to exhibit various temporal effects . For example, they have been used in the synthesis of organic semiconductors, which have applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic solar cells (OSCs), and other photovoltaic applications .
Properties
IUPAC Name |
methyl 3-amino-5-thiophen-2-ylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)9-6(11)5-8(15-9)7-3-2-4-14-7/h2-5H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYAXQWEYGRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371618 |
Source
|
Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
169759-79-9 |
Source
|
Record name | Methyl 4-amino[2,2'-bithiophene]-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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